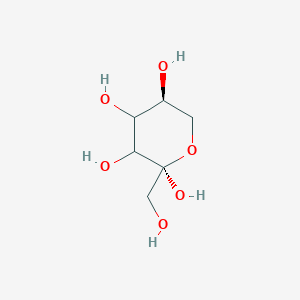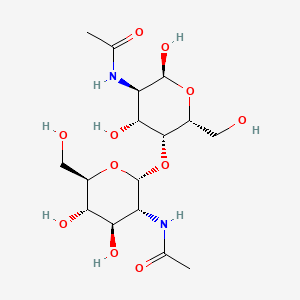
GlcNAc(a1-4)a-GalNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two monosaccharides: 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with 2-acetamido-2-deoxy-D-glucose. The reaction is often catalyzed by a glycosyltransferase enzyme, which facilitates the formation of the glycosidic bond between the two monosaccharides. The reaction conditions usually include an aqueous buffer solution, a suitable temperature (often around 37°C), and the presence of divalent metal ions such as magnesium or manganese to enhance enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve microbial fermentation processes. Specific strains of bacteria or yeast that express the necessary glycosyltransferase enzymes can be cultured in bioreactors. The fermentation broth is then processed to isolate and purify the desired disaccharide. This method allows for large-scale production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Acetylated or benzoylated derivatives.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose has several applications in scientific research:
Biochemistry: It is used as a model compound to study glycosylation processes and enzyme-substrate interactions.
Molecular Biology: The compound is utilized in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and recognition.
Medicine: It has potential therapeutic applications in the development of drugs targeting glycosylation pathways.
Industry: The compound is used in the production of bioactive materials and as a precursor for the synthesis of complex carbohydrates.
Mécanisme D'action
The mechanism of action of 2-acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. These interactions are crucial for various cellular processes, including cell signaling, adhesion, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A monosaccharide component of the disaccharide.
2-Acetamido-2-deoxy-D-galactose: Another monosaccharide component of the disaccharide.
N-Acetylglucosamine: A related compound involved in the synthesis of glycoproteins and glycolipids.
Uniqueness
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of two acetamido groups. This structure confers distinct biochemical properties, making it a valuable tool in studying glycosylation and its role in various biological processes.
Propriétés
Formule moléculaire |
C16H28N2O11 |
|---|---|
Poids moléculaire |
424.40 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15+,16-/m1/s1 |
Clé InChI |
CDOJPCSDOXYJJF-KDUSXDOASA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


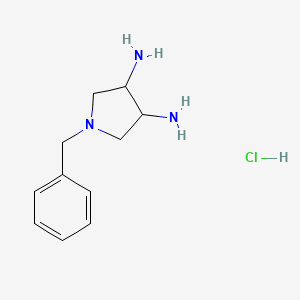



![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
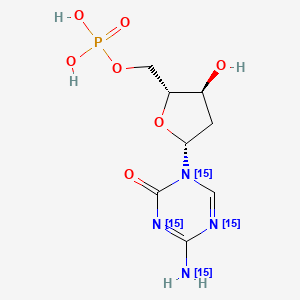
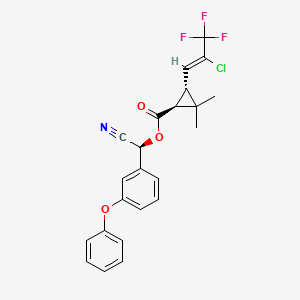
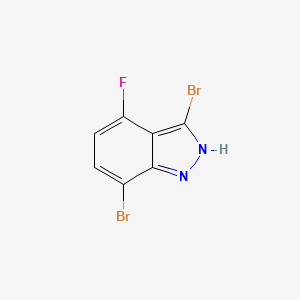
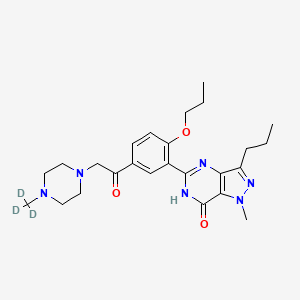
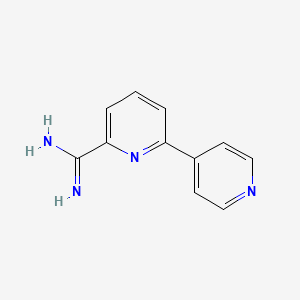
![2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester](/img/structure/B13841394.png)
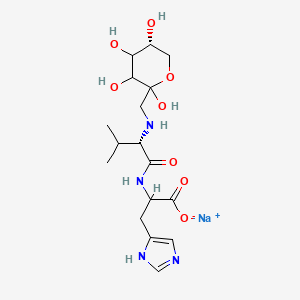
![[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate](/img/structure/B13841403.png)
